molecular formula C19H20N4O2S B2370820 N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896329-25-2

N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No. B2370820
CAS RN: 896329-25-2
M. Wt: 368.46
InChI Key: NTIGSWYKUGJAFZ-UHFFFAOYSA-N
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Description

“N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide” is a chemical compound with the linear formula C26H25N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine ring fused with a pyrimidine ring . This core is substituted with various functional groups, including an 8-methyl group, a 4-oxo group, and a 2-thioacetamide group .

Scientific Research Applications

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. NHCs are powerful organocatalysts used in various transformations. Specifically, reactions involving α-functionalized aldehydes, such as annulations, oxidations, and redox processes, proceed more rapidly when N-mesityl-substituted NHCs are employed . The presence of ortho-substituted aromatics in the mesityl group enhances the reactivity. Mechanistic studies reveal that the N-mesityl group renders the initial addition of NHC to the aldehyde irreversible, leading to faster formation of the Breslow intermediate. Researchers use this insight to design and select effective NHC catalysts for diverse reactions.

Optoelectronic Devices: Mesitylated Trityl Radicals

Neutral π-radicals with no energetically low-lying non-emissive states are promising for optoelectronic applications. Mesitylated trityl radicals, which incorporate the N-mesityl group, serve as a platform for doublet emission. These radicals exhibit potential as light emitters in devices due to their unique electronic properties . Researchers investigate their photophysical behavior and explore their utility in organic light-emitting diodes (OLEDs) and other optoelectronic systems.

Future Directions

The future directions for research on this compound could involve further investigation of its potential anti-HIV-1 activity, as suggested by the study on related compounds . Additionally, research could explore its synthesis, physical and chemical properties, and safety profile in more detail.

properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-5-6-23-15(9-11)20-18(22-19(23)25)26-10-16(24)21-17-13(3)7-12(2)8-14(17)4/h5-9H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIGSWYKUGJAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

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